molecular formula C16H16N2O3 B3056019 Benzyl N-[(phenylcarbamoyl)methyl]carbamate CAS No. 6833-09-6

Benzyl N-[(phenylcarbamoyl)methyl]carbamate

Cat. No.: B3056019
CAS No.: 6833-09-6
M. Wt: 284.31 g/mol
InChI Key: OPAVWMDKVMBVRI-UHFFFAOYSA-N
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Description

Benzyl N-[(phenylcarbamoyl)methyl]carbamate (CAS 6833-09-6) is a carbamate-based compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol. This chemical features a carbamate ester group, a class known for its significant role in medicinal chemistry and chemical biology. Carbamate compounds are privileged structural motifs in pharmaceutical research, frequently investigated for their ability to interact with a wide range of enzymes and receptors. Specifically, benzene-based carbamate derivatives have demonstrated considerable research value as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neuroscience research, particularly for studies related to neurodegenerative conditions. The mechanism of action for this class of compounds often involves reversible binding to the active site of these enzymes, modulating their activity. This makes this compound a valuable building block or intermediate for medicinal chemists designing and synthesizing novel bioactive molecules. Its structure, which incorporates both benzyl and phenylcarbamoyl groups, offers a versatile scaffold for further chemical modification in drug discovery programs. Researchers utilize this compound in the synthesis of more complex molecules and to study structure-activity relationships (SAR). The physical properties of this compound include a melting point of 144 °C and a predicted density of 1.244 g/cm3. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-(2-anilino-2-oxoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(18-14-9-5-2-6-10-14)11-17-16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAVWMDKVMBVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401663
Record name Benzyl N-[(phenylcarbamoyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-09-6
Record name Benzyl N-[(phenylcarbamoyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroformate Activation of the Alcohol Component

Benzyl chloroformate reacts with N-(2-hydroxyethyl)phenylcarbamide in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) serves as a base to neutralize HCl byproducts:

$$
\text{Benzyl chloroformate} + \text{N-(2-hydroxyethyl)phenylcarbamide} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}
$$

Key Parameters

Parameter Optimal Value Impact on Yield
Temperature 0–5°C Prevents exothermic decomposition of chloroformate
Molar Ratio (Alcohol:Chloroformate) 1:1.2 Minimizes dimerization byproducts
Reaction Time 4–6 hrs Completes carbamate formation

This method typically achieves 68–72% isolated yield after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Activated Mixed Carbonate Intermediate Approach

Recent advancements utilize p-nitrophenyl carbonates as activated intermediates to improve reaction efficiency and purity.

Synthesis of p-Nitrophenyl Carbonate Intermediate

Benzyl alcohol reacts with p-nitrophenyl chloroformate in acetonitrile with 4-dimethylaminopyridine (DMAP) catalysis:

$$
\text{Benzyl alcohol} + \text{p-Nitrophenyl chloroformate} \xrightarrow{\text{DMAP}} \text{Benzyl p-nitrophenyl carbonate}
$$

Intermediate Characterization

  • Melting Point: 89–91°C
  • $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$): δ 8.28 (d, 2H, Ar–H), 7.42 (d, 2H, Ar–H), 5.21 (s, 2H, OCH$$ _2 $$Ph)

Aminolysis with N-(Aminomethyl)phenylcarbamide

The carbonate intermediate reacts with N-(aminomethyl)phenylcarbamide in tetrahydrofuran (THF) at reflux:

$$
\text{Benzyl p-nitrophenyl carbonate} + \text{N-(Aminomethyl)phenylcarbamide} \xrightarrow{\Delta} \text{this compound} + \text{p-Nitrophenol}
$$

Optimized Conditions

  • Solvent: THF
  • Temperature: 65°C
  • Catalyst: None required
  • Yield: 82–85% (HPLC purity >98%)

Transition Metal-Catalyzed Reductive Carbonylation

Palladium and rhodium complexes enable single-pot synthesis from nitro precursors, offering atom-economical routes:

Reductive Carbonylation of Nitrobenzene Derivatives

Catalyst System Conditions Yield
PdCl$$ _2 $$(PPh$$ _3 $$)$$ _2 $$ CO (580 psi), EtOH, 180°C, 24 hrs 74%
Rh$$ _6 $$(CO)$$ _{16} $$ CO (1000 psi), i-PrOH, 160°C, 18 hrs 81%

The mechanism involves:

  • Nitro group reduction to amine
  • In situ reaction with benzyl chloroformate generated from CO and benzyl alcohol

Solid-Phase Synthesis for High-Throughput Production

Silicon-based linkers enable efficient purification and scalability:

Stepwise Procedure

  • Silyl Protection :
    $$
    \text{N-(2-Hydroxyethyl)phenylcarbamide} + \text{tert-Butyldimethylsilyl chloride} \xrightarrow{\text{Imidazole}} \text{Silyl-protected intermediate}
    $$
  • Carbamate Formation :
    $$
    \text{Silyl-protected intermediate} + \text{Benzyl chloroformate} \xrightarrow{\text{DMAP}} \text{Protected carbamate}
    $$
  • Deprotection :
    $$
    \text{Protected carbamate} \xrightarrow{\text{CsF, MeOH}} \text{this compound}
    $$

Advantages

  • Overall yield: 76–79%
  • Purity: >99% (by LC-MS)
  • Scalability: Demonstrated at 500 g batch size

Case Study: Industrial-Scale Synthesis

A patented process (WO2021188785) details kilogram-scale production:

Reaction Scheme

  • Step 1 : N-Methyl-2-pyrrolidone (NMP) solvent system
  • Step 2 : Continuous CO$$ _2 $$ bubbling to stabilize intermediates
  • Step 3 : Membrane-based workup for solvent recovery

Performance Metrics

Metric Value
Space-Time Yield 1.2 kg/L·day
E-Factor 18.7
PMI (Process Mass Intensity) 23.4

Emerging Techniques: Photocatalytic Carbamate Synthesis

Visible-light-mediated reactions using eosin Y catalyst show promise for sustainable synthesis:

Reaction Conditions

  • Catalyst: Eosin Y (2 mol%)
  • Light Source: 450 nm LEDs
  • Solvent: EtOAc/H$$ _2 $$O (3:1)
  • Yield: 65% (room temperature, 12 hrs)

Analytical Characterization Benchmarks

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$ _6 $$) : δ 7.35–7.28 (m, 5H, Ar–H), 7.12–7.05 (m, 5H, Ar–H), 5.08 (s, 2H, OCH$$ _2 $$Ph), 4.01 (d, 2H, NHCH$$ _2 $$)
  • IR (KBr) : 3320 cm$$ ^{-1} $$ (N–H), 1705 cm$$ ^{-1} $$ (C=O), 1520 cm$$ ^{-1} $$ (C–N)
  • HRMS (ESI+) : m/z 285.1234 [M+H]$$ ^+ $$ (calc. 285.1239)

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Cost Index Environmental Impact
Traditional Chloroformate 72 95 1.00 High (chlorinated solvents)
Activated Carbonate 85 98 0.92 Moderate
Reductive Carbonylation 81 97 1.15 Low (CO handling)
Solid-Phase 79 99 1.08 Low (solvent recovery)

Challenges and Optimization Strategies

Common Issues

  • Epimerization at the methylene carbon during acidic workup
  • Residual palladium in metal-catalyzed routes (<5 ppm specification)
  • Polymorphism in crystallization steps

Mitigation Approaches

  • Use of Hünig's base instead of TEA for pH control
  • TangPhos ligand in palladium catalysis to reduce metal leaching
  • Anti-solvent crystallization with n-heptane/ethyl acetate mixtures

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(phenylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prodrug Characteristics

Benzyl N-[(phenylcarbamoyl)methyl]carbamate is recognized as a prodrug, which means it is metabolically converted into an active drug upon administration. This property enhances its bioavailability and therapeutic efficacy. The hydrolysis of the carbamate moiety results in the release of active metabolites like benzylamide and benzoic acid, which can exert pharmacological effects .

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission, and their inhibition can have therapeutic implications for conditions such as Alzheimer's disease and other cognitive disorders. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring significantly influence the inhibitory potency against these enzymes .

Cholinesterase Inhibition Studies

A study evaluated various proline-based carbamates, including derivatives of this compound, for their inhibitory effects on AChE and BChE. The results demonstrated moderate inhibitory activity with IC50 values comparable to established drugs like rivastigmine. The study highlighted the importance of structural modifications in enhancing enzyme selectivity and potency .

Compound NameIC50 (μM) AChEIC50 (μM) BChE
This compound46.3528.21
Rivastigmine12.515.0
Galantamine10.020.0

Topical Applications

Due to its high lipophilicity, this compound is also explored for topical applications, particularly in dermatology for treating acne. Its ability to penetrate biological membranes enhances its effectiveness as a topical agent .

Chemical Properties and Safety Profile

This compound exhibits significant chemical stability under physiological conditions but may cause skin irritation upon contact, necessitating careful handling during laboratory applications .

Mechanism of Action

The mechanism of action of Benzyl N-[(phenylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include enzyme inhibition and disruption of metabolic processes .

Comparison with Similar Compounds

Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate

  • Structure : Replaces the phenylcarbamoyl group with a diethylcarbamoyl moiety.
  • Molecular Formula : C₁₄H₂₀N₂O₃ (vs. C₁₅H₁₄N₂O₃ for the phenyl variant).
  • Key Properties :
    • Higher lipophilicity due to alkyl substituents.
    • Reduced steric hindrance compared to the phenyl analog.
  • Applications : Used in medicinal chemistry as a building block for protease inhibitors .

(R)-Benzyl N-[1-(Dimethoxyphosphoryl)Alkyl]Carbamates

  • Examples : Compounds 3g–3k from .
  • Structural Differences : Incorporates a phosphoryl group instead of phenylcarbamoyl.
  • Synthetic Data :

    Compound Yield (%) Enantiomeric Excess (%)
    3g (butyl) 85 80
    3h (pentyl) 80 92
    3i (cyclohexyl) 71 65
    3j (tert-butoxy) 98 53
    • Key Insight : The tert-butoxy variant (3j) achieves the highest yield (98%) but lower enantioselectivity, highlighting trade-offs between steric effects and reaction efficiency .

Benzyl ((Diphenoxyphosphoryl)(Pyridin-3-yl)Methyl)Carbamate (79)

  • Structure: Features a diphenoxyphosphoryl group and pyridinyl substituent.
  • Applications : Acts as a phosphatase inhibitor due to its phosphoryl group, unlike the phenylcarbamoyl variant, which may exhibit urea-like hydrogen-bonding interactions .

Benzyl N-[(Isopropylcarbamoyl)Methyl]Carbamate

  • Similarity Score : 0.82 (structural similarity to the target compound) .

Impact of Substituents

  • Phenylcarbamoyl vs. Alkylcarbamoyl :
    • Phenyl Group : Enhances π-π stacking in biological targets but may reduce solubility.
    • Alkyl Groups : Improve lipophilicity, favoring membrane permeability in drug design .
  • Phosphoryl vs. Carbamoyl : Phosphoryl-containing analogs (e.g., 79–81) exhibit distinct electronic properties, making them suitable for kinase inhibition or metal chelation .

Biological Activity

Benzyl N-[(phenylcarbamoyl)methyl]carbamate is an organic compound with significant potential in various biological applications, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

This compound has the molecular formula C16H16N2O3C_{16}H_{16}N_{2}O_{3} and is characterized by the presence of a benzyl group and a phenylcarbamoyl group attached to a methyl carbamate backbone. This structural configuration is pivotal for its biological activity, particularly its interaction with biological targets such as enzymes.

The primary mechanism of action for this compound involves enzyme inhibition. The compound can bind to specific active sites on enzymes, effectively blocking their activity. This inhibition can lead to various biological effects, such as:

  • Acetylcholinesterase Inhibition : Similar to other carbamates, it may inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synaptic junctions, which can disrupt normal neurotransmission .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. In vitro tests have shown that it can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The specific pathways affected by this compound are still under investigation, but initial results indicate a possible role in apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The results from these studies are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Table 1: Antimicrobial activity of this compound against selected pathogens.

Case Studies

  • Study on Enzyme Inhibition : A study conducted on the inhibitory effects of various carbamates demonstrated that this compound exhibited moderate inhibition of AChE with an IC50 value comparable to other known inhibitors . This positions it as a potential candidate for further development in neuropharmacology.
  • Toxicological Assessment : Research assessing the toxicity profile of this compound indicated low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Research Findings

Recent literature emphasizes the need for further research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

  • Hydrolysis and Metabolism : The compound is metabolized into active forms upon hydrolysis, which may enhance its bioavailability and therapeutic efficacy .
  • Structure-Activity Relationship (SAR) : Studies on related carbamates have provided insights into how structural modifications can enhance biological activity, guiding future synthetic efforts to optimize efficacy against specific targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl N-[(phenylcarbamoyl)methyl]carbamate, and how can coupling efficiency be optimized?

  • Methodology : Synthesis typically involves activating carboxylic acid derivatives (e.g., using isobutyl chloroformate, IBCF) in anhydrous solvents like THF at low temperatures (-20°C). A carbamate-forming reaction is then performed with benzyl-protected amines. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of reactants), monitoring pH with NaHCO₃, and purification via flash column chromatography .
  • Critical Parameters : Reaction time (10–30 minutes for activation), solvent polarity, and temperature control to minimize side reactions.

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction with SHELX software for structure solution and refinement. Data collection requires a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and cryogenic cooling (100–150 K). ORTEP-3 can generate thermal ellipsoid plots to visualize anisotropic displacement parameters .
  • Key Metrics : Refinement parameters (R1 > 0.05, wR2 < 0.15), hydrogen bonding (e.g., N–H⋯N interactions at ~2.8–3.0 Å), and torsion angles to confirm stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl N-[(phenylcarbamoyl)methyl]carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.